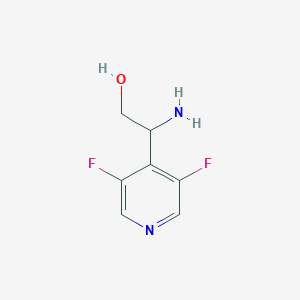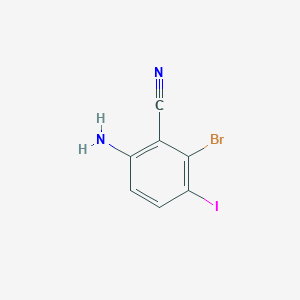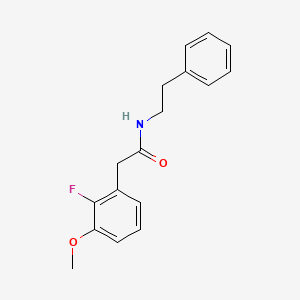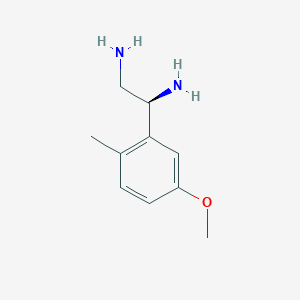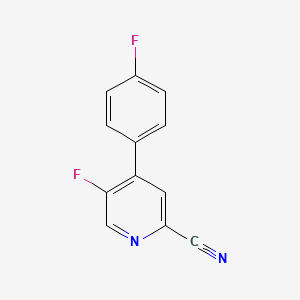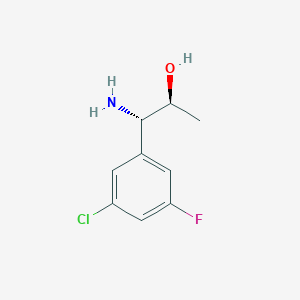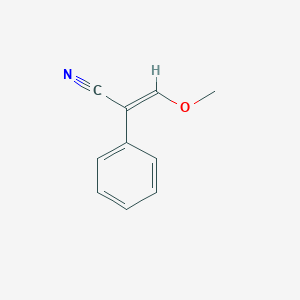
(E)-3-Methoxy-2-phenylacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Methoxy-2-phenylacrylonitrile is an organic compound characterized by its methoxy group attached to a phenyl ring and an acrylonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methoxy-2-phenylacrylonitrile typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the purification process may involve crystallization or distillation techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-Methoxy-2-phenylacrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: 3-Methoxy-2-phenylethylamine.
Substitution: 4-Nitro-3-methoxy-2-phenylacrylonitrile or 4-Bromo-3-methoxy-2-phenylacrylonitrile.
Wissenschaftliche Forschungsanwendungen
(E)-3-Methoxy-2-phenylacrylonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (E)-3-Methoxy-2-phenylacrylonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can act as a bioisostere for carboxylic acids, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-Methoxy-2-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
(E)-3-Methoxy-2-phenylacrylic acid: Contains a carboxylic acid group in place of the nitrile.
(E)-3-Methoxy-2-phenylacrylamide: Features an amide group instead of a nitrile.
Uniqueness
(E)-3-Methoxy-2-phenylacrylonitrile is unique due to its combination of a methoxy group, phenyl ring, and nitrile moiety, which imparts distinct chemical reactivity and potential applications. Its nitrile group offers versatility in further chemical transformations, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H9NO |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(E)-3-methoxy-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C10H9NO/c1-12-8-10(7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/b10-8- |
InChI-Schlüssel |
ZWURCFAKSCIVOW-NTMALXAHSA-N |
Isomerische SMILES |
CO/C=C(/C#N)\C1=CC=CC=C1 |
Kanonische SMILES |
COC=C(C#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



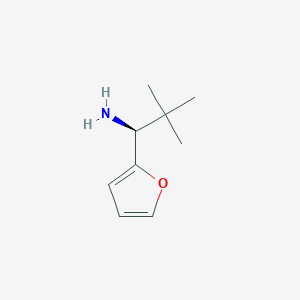
![3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hcl](/img/structure/B13047430.png)
